Diabetes Drug Metformin Exposes Vulnerability in HIV

HIV (human immunodeficiency virus) is a virus that attacks the body’s immune system. If HIV is not treated, it can lead to AIDS (acquired immunodeficiency syndrome). There is no cure for HIV yet. Scientists are researching two types of cure: a functional cure and a sterilizing cure (there is no 'natural cure' or 'herbal cure') for HIV.

A team led by scientists at the UNC School of Medicine discovered an important vulnerability of the AIDS-causing retrovirus HIV and has shown in preclinical experiments that a widely used diabetes drug, metformin, seems able to exploit this vulnerability.

Structure of Metformin


Metformin is a member of the class of guanidines that is biguanide carrying two methyl substituents at position 1. Metformin is commonly used to help people with type 2 diabetes manage their blood sugar levels. The diabetes drug is derived from a lilac plant that’s been used medicinally for more than a thousand years. For most patients, metformin works to bring down blood sugar gradually when combined with a healthy diet and exercise. Metformin has also been shown to help treat ailments other than diabetes, such as reversing inflammation in the liver.

The scientists found that HIV when it infects immune cells called CD4 T cells, helps fuel its own replication by boosting a key process in the cells' production of chemical energy. They also found that the diabetes drug metformin inhibits the same process and thereby suppresses HIV replication in these cells, in both cell-culture and mouse experiments.

“Individuals infected with human immunodeficiency virus type-1 (HIV-1) show metabolic alterations of CD4+ T cells through unclear mechanisms with undefined consequences,” wrote the researchers. “We analyzed the transcriptome of CD4+ T cells from patients with HIV-1 and revealed that the elevated oxidative phosphorylation (OXPHOS) pathway is associated with poor outcomes. Inhibition of OXPHOS by the FDA–approved drug metformin, which targets mitochondrial respiratory chain complex-I, suppresses HIV-1 replication in human CD4+ T cells and humanized mice.”

The researchers also examined a prior study of HIV patients taking antiretroviral therapy to discover that, after six months of treatment, the patients that had type 2 diabetes - many of whom would have been taking metformin - had on average 33 percent lower levels of HIV in the blood, compared with non-diabetic patients in the cohort. The diabetic patients also, on average, had higher baseline CD4 cell levels and quicker recoveries of these levels with antiretroviral treatment.


Metformin and related products available at VulcanChem for non-human research use:

Compound Details
Metformin https://www.vulcanchem.com/product/reference-standards/657-24-9
Phenformin https://www.vulcanchem.com/product/inhibitors/VC1078801
Buformin https://www.vulcanchem.com/product/inhibitors/VC1044515
Rabusertib https://www.vulcanchem.com/product/inhibitors/VC1081955
Prexasertib https://www.vulcanchem.com/product/inhibitors/VC1080339
Tomivosertib https://www.vulcanchem.com/product/inhibitors/VC1091151
Merestinib https://www.vulcanchem.com/product/inhibitors/VC1098171